Yadanziolide C

Description

Properties

IUPAC Name |

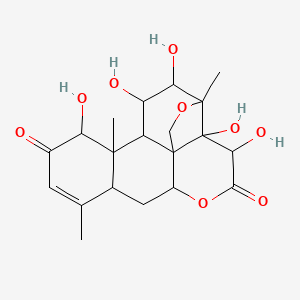

2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMZGKDLMGOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944105 | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21499-66-1 | |

| Record name | Bruceine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Yadanziolide C: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C is a naturally occurring C20 quassinoid, a class of highly oxygenated and structurally complex triterpenoids. Quassinoids are known for their potent biological activities, including antitumor, antimalarial, and anti-inflammatory properties, making them significant targets in drug discovery and development. This compound, isolated from the seeds of Brucea javanica (L.) Merr., has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, its biosynthetic pathway, and the experimental methodologies employed for its isolation and structural characterization.

Natural Source and Quantitative Data

This compound is exclusively isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This evergreen shrub is widely distributed in Southeast Asia and Northern Australia and has a long history of use in traditional Chinese medicine, where it is known as "Ya-dan-zi".[1][2] The seeds of B. javanica are a rich source of various quassinoids, with this compound being one of the bitter principles present.[2]

The following table summarizes the quantitative data regarding the isolation of this compound from its natural source.

| Parameter | Value | Starting Material | Reference |

| Isolated Yield | 18 mg | 1.7 kg of defatted seeds | Yoshimura et al., 1985 |

| Approximate Yield (%) | ~0.00106% | Defatted seeds | Calculated from Yoshimura et al., 1985 |

| Molecular Formula | C20H26O9 | - | [1] |

| Molecular Weight | 410.42 g/mol | - | [1] |

Biosynthesis of this compound

This compound, as a C20 quassinoid, originates from the isoprenoid pathway. The biosynthesis of quassinoids is closely related to that of limonoids, another class of modified triterpenes, with both pathways sharing a common precursor. While the complete enzymatic pathway to this compound has not been fully elucidated, key early steps have been identified, and a hypothetical pathway for the formation of the C20 skeleton has been proposed.

The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for triterpenoids.

Early Stages: Formation of the Protolimonoid Core

-

Cyclization: The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol.

-

Oxidation: A series of oxidation reactions, mediated by cytochrome P450 monooxygenases (CYP450s), converts tirucalla-7,24-dien-3β-ol into the key protolimonoid intermediate, melianol (B1676181). This part of the pathway is conserved in both limonoid and quassinoid biosynthesis.

Late Stages: Formation of the C20 Quassinoid Skeleton (Hypothetical)

The conversion of the C30 protolimonoid, melianol, to the C20 picrasane (B1241345) skeleton of this compound involves significant oxidative degradation and rearrangement. A proposed mechanism involves the cleavage of a C25 intermediate.

-

Further Oxidations and Rearrangements: The protolimonoid melianol undergoes further enzymatic modifications, leading to more complex C25 quassinoid precursors.

-

Oxidative Degradation: A key proposed step is the Baeyer-Villiger oxidation of a C25 quassinoid, which would lead to the cleavage of the side chain and the formation of the characteristic C20 lactone ring found in this compound. Subsequent tailoring enzymes would then introduce the specific functional groups (hydroxyls, epoxides) to yield the final structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Yoshimura et al. (1985) for the isolation of this compound from the seeds of Brucea javanica.

1. Extraction:

- Air-dried and powdered seeds of Brucea javanica (1.7 kg) are defatted by extraction with a non-polar solvent such as petroleum ether.

- The defatted material is then repeatedly extracted with methanol (B129727) (MeOH) at room temperature.

- The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude MeOH extract is suspended in water and sequentially partitioned with chloroform (B151607) (CHCl3) and then n-butanol (n-BuOH).

- The biologically active quassinoids, including this compound, are typically found in the CHCl3 and n-BuOH fractions.

3. Chromatographic Separation:

- The chloroform-soluble fraction is subjected to column chromatography on silica (B1680970) gel.

- Elution is performed with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol or hexane-ethyl acetate.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds with similar Rf values to known quassinoids are combined.

4. Repeated Chromatography and Purification:

- The combined fractions containing this compound are further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC).

- Fine separation is often achieved using different solvent systems to resolve closely related compounds.

- The purity of the isolated this compound (18 mg) is confirmed by HPLC analysis.

// Nodes

Start [label="Powdered Seeds of\nBrucea javanica (1.7 kg)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Defat [label="Defat with Petroleum Ether", fillcolor="#FFFFFF", fontcolor="#202124"];

Extract [label="Extract with Methanol", fillcolor="#FFFFFF", fontcolor="#202124"];

Concentrate [label="Concentrate Extract", fillcolor="#FFFFFF", fontcolor="#202124"];

Partition [label="Partition between H2O and CHCl3/n-BuOH", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"];

Silica1 [label="Silica Gel Column Chromatography\n(CHCl3 fraction)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Fractions [label="Combine Fractions Containing\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"];

Silica2 [label="Repeated Silica Gel & Prep-HPLC", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Final [label="Pure this compound\n(18 mg)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Defat [color="#5F6368"];

Defat -> Extract [color="#5F6368"];

Extract -> Concentrate [color="#5F6368"];

Concentrate -> Partition [color="#5F6368"];

Partition -> Silica1 [label="CHCl3 & n-BuOH\nFractions", fontcolor="#5F6368", color="#5F6368"];

Silica1 -> Fractions [color="#5F6368"];

Fractions -> Silica2 [color="#5F6368"];

Silica2 -> Final [color="#5F6368"];

}

#### 3.2. Structure Elucidation of this compound

The structure of this compound was established through a combination of spectroscopic techniques.

**1. Mass Spectrometry (MS):**

* High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition (C20H26O9) of the purified compound.

**2. Infrared (IR) Spectroscopy:**

* IR spectroscopy is employed to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) groups of lactones and ketones, and ether (C-O-C) linkages.

**3. Nuclear Magnetic Resonance (NMR) Spectroscopy:**

* **¹H NMR:** Provides information about the number, environment, and connectivity of protons in the molecule. Chemical shifts, coupling constants, and integration values are analyzed.

* **¹³C NMR:** Determines the number of carbon atoms and their chemical environments (e.g., C=O, C-O, C=C, CH, CH2, CH3).

* **2D NMR (COSY, HSQC, HMBC):** These experiments are crucial for establishing the complete structure.

* **COSY (Correlation Spectroscopy):** Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

* **HSQC (Heteronuclear Single Quantum Coherence):** Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).

* **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is essential for connecting different fragments of the molecule.

* **NOESY (Nuclear Overhauser Effect Spectroscopy):** Provides information about the relative stereochemistry of the molecule by identifying protons that are close in space.

**4. Chemical Transformation:**

* In some cases, chemical reactions such as acetylation are performed on the natural product. The spectroscopic data of the resulting derivative can provide additional structural confirmation.

```dot

digraph "Structure_Elucidation" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=vee, penwidth=1.5];

// Nodes

Start [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

MS [label="Mass Spectrometry (MS)\n- Determine Molecular Formula", fillcolor="#FFFFFF", fontcolor="#202124"];

IR [label="Infrared (IR) Spectroscopy\n- Identify Functional Groups", fillcolor="#FFFFFF", fontcolor="#202124"];

NMR [label="NMR Spectroscopy\n(1D & 2D)", fillcolor="#F1F3F4", fontcolor="#202124"];

NMR_Details [label="¹H NMR, ¹³C NMR\nCOSY, HSQC, HMBC, NOESY", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Analysis [label="Spectroscopic Data Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Structure [label="Elucidated Structure of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Start -> MS [color="#EA4335"];

Start -> IR [color="#EA4335"];

Start -> NMR [color="#EA4335"];

NMR -> NMR_Details [style=dashed, arrowhead=none, color="#5F6368"];

{MS, IR, NMR} -> Analysis [color="#5F6368"];

Analysis -> Structure [color="#34A853"];

}

Workflow for structure elucidation.

Conclusion

This compound represents a fascinating and complex natural product with significant potential in pharmacology. Its isolation from Brucea javanica and its intricate biosynthetic pathway highlight the remarkable chemical diversity found in nature. The detailed experimental protocols for its extraction, purification, and structural elucidation provide a solid foundation for further research. A deeper understanding of its biosynthesis could pave the way for synthetic biology approaches to produce this and other valuable quassinoids, thereby facilitating their development as future therapeutic agents.

References

Preliminary Biological Screening of Yadanziolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Yadanziolide C, a quassinoid isolated from the traditional medicinal plant Brucea javanica, has garnered interest within the scientific community for its potential therapeutic properties. Preliminary biological screenings have indicated its potential as an anti-tumor, anti-inflammatory, and antimicrobial agent. This technical guide provides a comprehensive overview of the available data on the preliminary biological screening of this compound, including experimental methodologies and quantitative data to support further research and development.

Cytotoxicity Screening

This compound has demonstrated notable inhibitory effects against human promyelocytic leukemia (HL-60) cells. The evaluation of its cytotoxic potential is a critical first step in assessing its utility as an anti-cancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

This compound

-

Human promyelocytic leukemia (HL-60) cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in a total volume of 100 µL of complete RPMI-1640 medium per well.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of cell seeding, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours in a humidified atmosphere at 37°C and 5% CO2.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of this compound.

Table 1: Cytotoxicity of this compound against HL-60 Cells

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | HL-60 | MTT | Data Not Available |

Note: Specific IC50 values for this compound are not yet available in the public domain and require further experimental determination.

Anti-inflammatory Screening

The anti-inflammatory potential of quassinoids, the class of compounds to which this compound belongs, is an active area of investigation. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Pre-treatment: The medium is replaced with fresh medium containing various concentrations of this compound and incubated for 1 hour.

-

LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

-

Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (50 µL of reagent A and 50 µL of reagent B) in a new 96-well plate.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Assay | Parameter | Result |

| RAW 264.7 | NO Inhibition | % Inhibition | Data Not Available |

Note: Quantitative data on the anti-inflammatory activity of this compound is not yet publicly available.

Antimicrobial Screening

The antimicrobial properties of compounds isolated from Brucea javanica suggest that this compound may also possess activity against various pathogens.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Assay | MIC (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | Data Not Available |

| Escherichia coli | Broth Microdilution | Data Not Available |

| Candida albicans | Broth Microdilution | Data Not Available |

Note: Specific MIC values for this compound against various microorganisms have not been reported in the available literature.

Conclusion and Future Directions

The preliminary biological screening of this compound suggests its potential as a lead compound for the development of new therapeutics, particularly in the area of oncology. Its inhibitory effect on HL-60 leukemia cells is a promising starting point. However, a significant amount of research is still required to fully characterize its biological activity profile.

Future research should focus on:

-

Determining the IC50 values of this compound against a broader panel of cancer cell lines.

-

Investigating the in vivo anti-tumor efficacy of this compound in animal models.

-

Elucidating the specific molecular mechanisms underlying its cytotoxic and potential anti-inflammatory activities.

-

Conducting comprehensive antimicrobial screening to identify its spectrum of activity.

-

Performing structure-activity relationship (SAR) studies to optimize its therapeutic potential.

The detailed protocols and foundational information provided in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising natural product to a potential clinical candidate.

Yadanziolide C (CAS Number: 95258-12-1): A Technical Guide to its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine.[1] As a member of the quassinoid family of bitter principles, this compound has garnered scientific interest for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known properties of this compound, with a focus on its physicochemical characteristics, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

This compound is a complex tetracyclic triterpenoid. While exhaustive experimental data on all its physical properties remains to be fully publicly documented, the available information is summarized below.

| Property | Value | Source |

| CAS Number | 95258-12-1 | N/A |

| Molecular Formula | C₂₀H₂₆O₉ | N/A |

| Molecular Weight | 410.41 g/mol | N/A |

| IUPAC Name | (1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0⁸,¹³.0¹⁵,¹⁷]nonadec-9-ene-4,11-dione | N/A |

| Appearance | Yellow Powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Melting Point | Data not available in searched literature. | N/A |

| Optical Rotation | Data not available in searched literature. | N/A |

Biological Activity and Mechanism of Action

This compound is recognized for its potent biological effects, primarily its antiproliferative and differentiation-inducing properties in cancer cells.

Induction of Differentiation in Promyelocytic Leukemia Cells

Antiproliferative and Cytotoxic Effects

While specific cytotoxicity data for this compound is limited in the currently available literature, the broader family of quassinoids from Brucea javanica is known for its potent cytotoxic effects against various cancer cell lines. For instance, the closely related compound, Yadanziolide A, has demonstrated significant dose-dependent cytotoxic effects on liver cancer cells (HepG2, Huh-7, and LM-3) with IC₅₀ values of 300 nM, 362 nM, and 171 nM, respectively.[3] It is plausible that this compound exhibits a similar spectrum of activity.

Postulated Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The precise molecular mechanism underlying the biological activities of this compound is an area of ongoing research. However, compelling evidence from studies on the analogous compound, Yadanziolide A, strongly suggests the involvement of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is a common feature in many cancers.

Yadanziolide A has been shown to inhibit the phosphorylation of both JAK2 and STAT3 in a concentration-dependent manner in hepatocellular carcinoma cells.[3] This inhibition of STAT3 activation disrupts the transcription of downstream target genes that promote tumor cell survival and proliferation. Given the structural similarity between Yadanziolide A and this compound, it is highly probable that this compound also exerts its effects through the modulation of this key signaling cascade.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducible research. Below are standardized methodologies for assessing its key activities.

HL-60 Cell Differentiation Assay

This protocol outlines the steps to assess the ability of this compound to induce differentiation in HL-60 cells.

1. Cell Culture and Maintenance:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

2. Differentiation Induction:

-

Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound to the cell cultures at various final concentrations (e.g., ranging from nanomolar to micromolar). A vehicle control (DMSO) should be run in parallel.

-

Incubate the cells for a period of 4 to 6 days.

3. Assessment of Differentiation:

-

Nitroblue Tetrazolium (NBT) Reduction Assay:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in 200 µL of NBT solution (1 mg/mL NBT in PBS containing 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate).

-

Incubate for 25 minutes at 37°C.

-

Cytospin the cells onto a glass slide and counterstain with Safranin O.

-

Count the number of NBT-positive cells (containing blue-black formazan (B1609692) deposits) under a light microscope. An increase in NBT-positive cells indicates functional maturation.

-

-

Morphological Assessment:

-

Prepare cytospin slides of the treated cells.

-

Stain the slides with Wright-Giemsa stain.

-

Examine the cellular morphology under a light microscope for features of mature granulocytes, such as a segmented nucleus and a decreased nuclear-to-cytoplasmic ratio.

-

Conclusion

This compound is a promising natural product with demonstrated potential as an anticancer agent. Its ability to induce differentiation in leukemia cells, coupled with the likely mechanism of JAK/STAT pathway inhibition, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key areas where further research is needed to fully elucidate its therapeutic potential.

References

Early In Vitro Studies on Yadanziolide A Activity

An in-depth review of available scientific literature did not yield specific early in vitro studies focusing on Yadanziolide C. The preponderance of research within this class of compounds centers on Yadanziolide A.

As a result, this technical guide will focus on the significant body of early in vitro research conducted on Yadanziolide A , a closely related compound, to provide relevant insights for researchers, scientists, and drug development professionals. The findings related to Yadanziolide A offer a valuable framework for understanding the potential mechanisms and activities of other yadanziolides.

Yadanziolide A (Y-A), a natural product derived from Brucea javanica, has demonstrated notable anticancer properties in various in vitro models, particularly against liver cancer.[1] Early research has focused on its cytotoxic effects, its ability to inhibit cancer cell proliferation, migration, and invasion, and the underlying molecular mechanisms of its action.[1]

Data Presentation: Quantitative Analysis of Cytotoxic Activity

The inhibitory effects of Yadanziolide A on the proliferation of various cancer cell lines have been quantified using assays such as the CCK-8 assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at ≥ 0.1 µM[1] | Not specified | CCK-8 |

| LM-3 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at ≥ 0.1 µM[1] | Not specified | CCK-8 |

| Huh-7 | Hepatocellular Carcinoma | Not explicitly stated, but significant inhibition at ≥ 0.1 µM[1] | Not specified | CCK-8 |

Note: While the provided literature indicates dose-dependent cytotoxicity, specific IC50 values for this compound could not be located in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vitro evaluation of Yadanziolide A.

Cell Viability Assay (MTT/CCK-8)

This assay is fundamental in determining the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Yadanziolide A) for a specified duration (e.g., 24, 48, or 72 hours).[2][3]

-

Reagent Incubation: After treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.[1][2] Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

-

Absorbance Measurement: The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[2] The absorbance is proportional to the number of viable cells.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by the compound.

-

Cell Lysis: Cells treated with the compound are lysed to release their protein content.[2]

-

Protein Quantification: The total protein concentration in the lysate is determined using a method like the Bradford assay.[2]

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[2]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).[2]

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Caspase-3), followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The signal from the secondary antibody is detected, allowing for the visualization and quantification of the target protein.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathway of Yadanziolide A in Hepatocellular Carcinoma

Yadanziolide A has been shown to exert its anticancer effects by targeting the TNF-α/JAK/STAT3 signaling pathway.[1] It inhibits the phosphorylation of JAK2 and STAT3, which in turn disrupts downstream anti-apoptotic pathways and promotes apoptosis in cancer cells.[1]

Caption: Yadanziolide A inhibits the TNF-α/JAK/STAT3 signaling pathway.

Experimental Workflow for In Vitro Anticancer Activity Screening

The general workflow for assessing the in vitro anticancer activity of a novel compound involves a series of established assays.

Caption: General workflow for in vitro anticancer drug screening.

References

- 1. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro fungicidal activities of echinocandins against Candida metapsilosis, C. orthopsilosis, and C. parapsilosis evaluated by time-kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Foundational Research on the Yadanziolide Family of Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Yadanziolide family of compounds, a class of naturally occurring quassinoids, has garnered significant attention in the scientific community for their potent biological activities, particularly their anticancer properties. Isolated from the seeds of Brucea javanica, a plant used in traditional Chinese medicine, these compounds have demonstrated promising therapeutic potential. This technical guide provides a comprehensive overview of the foundational research on the Yadanziolide family, with a focus on their chemical nature, biological effects, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

Yadanziolides are characterized by a complex tetracyclic triterpene skeleton. The family includes several members, with Yadanziolide A, B, and C being among the most studied. The intricate structures of these compounds have been elucidated through extensive spectroscopic analysis.

Biological Activity and Therapeutic Potential

The Yadanziolide family exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-parasitic, and antiviral effects. However, their most prominent and well-researched activity is their potent cytotoxicity against various cancer cell lines.

Anticancer Activity

Yadanziolide A, in particular, has been the subject of intensive investigation for its anticancer effects, especially against hepatocellular carcinoma (HCC). Research has shown that Yadanziolide A inhibits the proliferation of HCC cells in a dose-dependent manner.

Data Presentation: In Vitro Cytotoxicity of Yadanziolide A

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Yadanziolide A against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| HepG2 | Hepatocellular Carcinoma | 300 |

| Huh-7 | Hepatocellular Carcinoma | 362 |

| LM-3 | Hepatocellular Carcinoma | 171 |

| HL-7702 | Normal Liver Cell Line | 768 |

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The anticancer activity of Yadanziolide A is primarily attributed to its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.

Yadanziolide A has been shown to inhibit the phosphorylation of both JAK2 and STAT3 in a concentration-dependent manner in hepatocellular carcinoma cells.[1] This inhibition of STAT3 activation disrupts the downstream signaling cascade that promotes cancer cell survival and proliferation.

The inhibition of the JAK-STAT pathway by Yadanziolide A leads to the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the extrinsic and intrinsic apoptotic pathways. Evidence suggests that Yadanziolide A treatment leads to the cleavage and activation of Caspase-8, a key initiator of the extrinsic pathway.[1][2] Furthermore, it modulates the expression of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and a potential increase in the pro-apoptotic protein Bax, thereby activating the intrinsic pathway.[1][2] The convergence of these pathways on the executioner caspase, Caspase-3, ultimately leads to the dismantling of the cancer cell.[1][2]

Mandatory Visualization: Yadanziolide A-Mediated Inhibition of the JAK-STAT Pathway

Caption: Yadanziolide A inhibits the JAK-STAT pathway, leading to apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the foundational research of the Yadanziolide family.

Isolation and Purification of Yadanziolides from Brucea javanica

Objective: To isolate and purify Yadanziolide compounds from the seeds of Brucea javanica.

Methodology:

-

Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction enriched with Yadanziolides (typically the ethyl acetate fraction) is subjected to a series of chromatographic techniques for further purification. This may include:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing Yadanziolides are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

-

Structure Elucidation: The purity and structure of the isolated Yadanziolides are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Mandatory Visualization: Experimental Workflow for Yadanziolide Isolation

Caption: Workflow for the isolation and purification of Yadanziolides.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Yadanziolide A on the expression and phosphorylation of key proteins in the JAK-STAT pathway.

Methodology:

-

Cell Culture and Treatment: Hepatocellular carcinoma cells (e.g., HepG2, LM-3) are cultured in appropriate media and treated with varying concentrations of Yadanziolide A for a specified duration (e.g., 24 hours).

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Caspase-3, Caspase-8, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells treated with Yadanziolide A.

Methodology:

-

Cell Treatment: Cancer cells are treated with different concentrations of Yadanziolide A for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Data Analysis: The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by Yadanziolide A.

Conclusion and Future Directions

The Yadanziolide family of compounds, particularly Yadanziolide A, holds significant promise as a source of novel anticancer agents. Their ability to inhibit the JAK-STAT signaling pathway and induce apoptosis in cancer cells provides a strong rationale for their further development. Future research should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the biological activity and to guide the synthesis of more potent and selective analogs.

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship in vivo.

-

Evaluation in a Broader Range of Cancer Models: To determine the efficacy of Yadanziolides against other types of cancer.

-

Combination Therapy Studies: To investigate the potential synergistic effects of Yadanziolides with existing chemotherapeutic agents.

The continued exploration of the Yadanziolide family of compounds is expected to yield valuable insights into cancer biology and may ultimately lead to the development of new and effective cancer therapies.

References

exploring the therapeutic potential of Yadanziolide C

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the isolation and structural characterization of Yadanziolide C from the seeds of Brucea javanica. However, as of December 2025, there is a notable absence of publicly available research detailing its specific therapeutic potential, mechanism of action, and effects on cellular signaling pathways. In contrast, its close structural analog, Yadanziolide A, also derived from Brucea javanica, has been the subject of numerous preclinical studies.

This guide, therefore, leverages the comprehensive data available for Yadanziolide A as a proxy to illustrate the potential therapeutic avenues that may be relevant for this compound, while explicitly stating that these findings cannot be directly extrapolated. The experimental protocols and data presented herein pertain to studies conducted on Yadanziolide A and are intended to serve as a foundational resource for initiating research into the therapeutic potential of this compound.

Core Therapeutic Potential of Yadanziolide A

Yadanziolide A has demonstrated significant anti-cancer properties, particularly in preclinical models of hepatocellular carcinoma (HCC).[1] Its therapeutic effects are primarily attributed to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation, migration, and invasion.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Yadanziolide A.

| Cell Line | Cancer Type | IC50 (nM) | Assay |

| HepG2 | Hepatocellular Carcinoma | 300 | CCK-8 |

| Huh-7 | Hepatocellular Carcinoma | 362 | CCK-8 |

| LM-3 | Hepatocellular Carcinoma | 171 | CCK-8 |

| HL-7702 (Normal) | Normal Liver | 768 | CCK-8 |

Table 1: In Vitro Cytotoxicity of Yadanziolide A.[1] IC50 values represent the concentration of Yadanziolide A required to inhibit the growth of 50% of the cell population.

| Parameter | Treatment Group | Control Group | p-value |

| Tumor Growth Inhibition | Significant reduction | - | <0.001 |

| Serum ALT | Normalized | Elevated | <0.01 |

| Serum AST | Normalized | Elevated | <0.01 |

Table 2: In Vivo Efficacy of Yadanziolide A in an Orthotopic Liver Cancer Mouse Model.[1] Data reflects treatment with 2 mg/kg/day of Yadanziolide A.

Mechanism of Action of Yadanziolide A

The primary mechanism through which Yadanziolide A exerts its anti-cancer effects is the induction of apoptosis via the modulation of key signaling pathways.

Signaling Pathways

Yadanziolide A has been shown to target the TNF-α/JAK/STAT3 signaling pathway .[1] This pathway is often constitutively active in cancer cells and plays a crucial role in cell survival, proliferation, and inflammation.

By inhibiting the phosphorylation of JAK2 and STAT3, Yadanziolide A effectively downregulates the expression of anti-apoptotic proteins such as Bcl-2 and promotes the expression of pro-apoptotic proteins like Bax.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway.[1] Furthermore, Yadanziolide A treatment leads to the cleavage and activation of Caspase-8 and Caspase-3, key executioners of the apoptotic cascade.[1]

Caption: Yadanziolide A induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings to this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed hepatocellular carcinoma cells (HepG2, Huh-7, LM-3) and normal liver cells (HL-7702) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Yadanziolide A (e.g., 0, 30, 100, 300, 1000 nM) for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined using a dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treat cells with Yadanziolide A for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, Cleaved Caspase-8, Cleaved Caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A simplified workflow for Western Blot analysis.

In Vivo Orthotopic Liver Cancer Model

-

Cell Implantation: Surgically implant Hepa1-6 cells into the livers of recipient mice.

-

Tumor Growth: Allow tumors to establish and grow for a specified period.

-

Treatment: Administer Yadanziolide A (e.g., 2 mg/kg/day, intraperitoneally) or a vehicle control to the mice for a defined treatment duration (e.g., 2 weeks).

-

Monitoring: Monitor tumor growth using imaging techniques and record animal body weight.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the livers and tumors, and perform histological analysis (e.g., H&E staining) and biochemical analysis of serum markers (e.g., ALT, AST).

Future Directions for this compound Research

The comprehensive data available for Yadanziolide A provides a strong rationale for investigating the therapeutic potential of this compound. Future research should focus on:

-

In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines, including hepatocellular carcinoma, to determine its IC50 values and compare its potency to Yadanziolide A.

-

Mechanism of Action Studies: Investigating whether this compound also induces apoptosis and identifying the key signaling pathways it modulates, with a particular focus on the JAK/STAT3 pathway.

-

In Vivo Efficacy: If promising in vitro activity is observed, progressing to in vivo studies using relevant animal models to assess its anti-tumor efficacy, toxicity, and pharmacokinetic profile.

-

Comparative Studies: Directly comparing the biological activities of Yadanziolide A and this compound to understand the structure-activity relationships of this class of compounds.

The exploration of this compound represents a promising, yet untapped, area of cancer research. The methodologies and findings related to Yadanziolide A offer a clear and actionable roadmap for elucidating the therapeutic potential of this related natural product.

References

Methodological & Application

Yadanziolide C synthesis and purification protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica. It has demonstrated biological activity, including the induction of differentiation in promyelocytic leukemia cells. This document provides detailed protocols for the isolation and purification of this compound from its natural source. Due to the limited availability of a published total synthesis protocol, this guide focuses on extraction and purification methodologies. Additionally, potential signaling pathways influenced by related quassinoids are discussed to provide a framework for further research into the mechanism of action of this compound.

Introduction

This compound is a C20 quassinoid, a class of bitter principles known for their complex structures and diverse biological activities. Isolated from Brucea javanica, a plant used in traditional medicine, this compound has been identified as a potential agent for cancer therapy due to its ability to induce differentiation in HL-60 promyelocytic leukemia cells[][2][3]. This application note provides a comprehensive overview of the isolation and purification of this compound, along with a summary of its known biological effects. While a total chemical synthesis for this compound has not been widely reported, the methodologies for its isolation are well-established.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₉ | [2] |

| Molecular Weight | 410.42 g/mol | [2] |

| CAS Number | 95258-12-1 | [] |

| Appearance | Powder | [2] |

| Storage Conditions | -20°C for 3 years (powder); -80°C for 6 months (in solvent) | [2] |

Biological Activity

This compound is recognized for its antiproliferative and differentiation-inducing properties in promyelocytic HL-60 cells[2][3]. This activity suggests its potential as a therapeutic agent in certain types of leukemia. The broader class of quassinoids, to which this compound belongs, is known to exhibit a wide range of biological effects, including anti-cancer, anti-inflammatory, and antiviral activities.

While specific signaling pathways for this compound are not extensively documented, studies on the closely related and well-researched quassinoid, Brusatol, have identified several key oncogenic signaling pathways that it modulates. These pathways are likely relevant to the mechanism of action of this compound and are presented below as a guide for further investigation.

Potential Signaling Pathways Modulated by Related Quassinoids

Research on Brusatol, also isolated from Brucea javanica, has shown that it exerts its anticancer effects by modulating various signaling pathways. These include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth.

-

Keap1/Nrf2/ARE Pathway: This pathway is involved in the cellular response to oxidative stress.

-

MAPK Pathway: This pathway plays a key role in cell proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: This pathway is involved in inflammation and cell survival.

-

JAK/STAT Pathway: This pathway is critical for cytokine signaling and cell growth.

The following diagram illustrates the potential interplay of these pathways, which may be relevant for understanding the biological activity of this compound.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods reported for the isolation of quassinoids from Brucea javanica.

1. Extraction

-

Objective: To extract crude quassinoids from the seeds of Brucea javanica.

-

Materials:

-

Dried and powdered seeds of Brucea javanica.

-

Ethanol (B145695) (95%).

-

Rotary evaporator.

-

Filtration apparatus.

-

-

Procedure:

-

Macerate the powdered seeds of Brucea javanica with 95% ethanol at room temperature for 72 hours.

-

Filter the mixture and collect the ethanol extract.

-

Repeat the extraction process two more times with fresh ethanol.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation

-

Objective: To partition the crude extract to enrich for quassinoids.

-

Materials:

-

Crude ethanol extract.

-

Distilled water.

-

Dichloromethane (CH₂Cl₂).

-

Ethyl acetate (B1210297) (EtOAc).

-

n-Butanol (n-BuOH).

-

Separatory funnel.

-

-

Procedure:

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with dichloromethane, ethyl acetate, and n-butanol.

-

Collect each fraction and concentrate them to dryness. This compound is expected to be present in the more polar fractions.

-

3. Chromatographic Purification

-

Objective: To isolate this compound from the enriched fraction.

-

Materials:

-

Enriched fraction (e.g., ethyl acetate or n-butanol fraction).

-

Silica (B1680970) gel for column chromatography.

-

Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727), water).

-

-

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the active fraction to silica gel column chromatography.

-

Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

Pool fractions containing this compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative HPLC:

-

Perform final purification using preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

-

The following diagram outlines the general workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for the Extraction of Yadanziolide C from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated antiproliferative and differentiation-inducing properties. Notably, this compound has been shown to induce differentiation in human promyelocytic leukemia (HL-60) cells, making it a compound of interest for further investigation in oncology and drug development. These application notes provide a detailed protocol for the extraction and isolation of this compound from its natural source and present a hypothesized signaling pathway for its biological activity in HL-60 cells.

Extraction and Isolation of this compound from Brucea javanica Seeds

This protocol is a comprehensive representation based on established methodologies for the isolation of quassinoids from Brucea javanica.[1][2]

Experimental Protocol

1. Plant Material Preparation:

-

Air-dry the seeds of Brucea javanica at room temperature.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered seeds (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Repeat the extraction process twice more on the plant residue to ensure exhaustive extraction.

3. Solvent Partitioning:

-

Suspend the combined crude methanol extract in water (1 L) and partition successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

-

Concentrate each fraction under reduced pressure. The chloroform and ethyl acetate fractions are expected to contain this compound.

4. Chromatographic Purification:

-

Step 1: Silica (B1680970) Gel Column Chromatography:

-

Subject the chloroform and ethyl acetate fractions to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol (95:5) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC.

-

A typical HPLC system would consist of a C18 column.

-

Elute with a mobile phase of methanol and water (e.g., a gradient of 40% to 70% methanol) at a flow rate of 5 mL/min.

-

Monitor the elution at a wavelength of 220 nm.

-

Collect the peak corresponding to this compound and concentrate to yield the pure compound.

-

Data Presentation

The following table summarizes the quantitative parameters for the extraction and isolation of this compound. Please note that the yield of this compound can vary depending on the plant material and the efficiency of the extraction and purification steps.

| Parameter | Value |

| Starting Material | |

| Plant Source | Brucea javanica seeds |

| Initial Weight | 1 kg (dried powder) |

| Extraction | |

| Solvent | Methanol |

| Solvent Volume | 3 x 5 L |

| Extraction Time | 3 x 72 hours |

| Temperature | Room Temperature |

| Chromatography | |

| Column Chromatography | |

| Stationary Phase | Silica Gel |

| Elution Solvents | Chloroform-Methanol gradient |

| Preparative HPLC | |

| Column | C18 |

| Mobile Phase | Methanol-Water gradient |

| Flow Rate | 5 mL/min |

| Detection Wavelength | 220 nm |

Biological Activity and Signaling Pathway

This compound has been reported to exhibit antiproliferative and differentiation-inducing effects on human promyelocytic leukemia (HL-60) cells. While the precise signaling pathway has not been fully elucidated for this compound, a plausible mechanism can be hypothesized based on the known effects of other differentiation-inducing agents on HL-60 cells, which often involve the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade.

Hypothesized Signaling Pathway for this compound-Induced Differentiation of HL-60 Cells

It is proposed that this compound may initiate a signaling cascade that leads to cell cycle arrest and terminal differentiation of HL-60 cells into mature granulocytes. This pathway may involve the activation of PKC, which in turn activates the Raf-MEK-ERK (MAPK) signaling module. Activated ERK can then phosphorylate and activate transcription factors that regulate the expression of genes involved in cell cycle arrest (e.g., p21) and myeloid differentiation (e.g., C/EBPα).

Caption: Hypothesized signaling pathway of this compound in HL-60 cells.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the extraction and purification of this compound.

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols: Yadanziolide C in vitro Assays for HL-60 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C, a quassinoid diterpene derived from the plant Brucea javanica, has garnered interest for its potential anticancer properties. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound against the human promyelocytic leukemia cell line, HL-60. The following sections outline methodologies for assessing cytotoxicity, apoptosis induction, and the underlying signaling pathways.

Cytotoxicity Assessment of this compound in HL-60 Cells

The initial evaluation of an anticancer compound involves determining its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Cytotoxicity of this compound on HL-60 Cells (Hypothetical Data)

| Concentration (µM) | Incubation Time (24h) - % Cell Viability | Incubation Time (48h) - % Cell Viability | Incubation Time (72h) - % Cell Viability |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 0.1 | 85.2 ± 3.9 | 75.6 ± 4.2 | 62.1 ± 3.5 |

| 0.5 | 68.4 ± 3.1 | 51.3 ± 3.8 | 38.7 ± 2.9 |

| 1.0 | 49.8 ± 2.5 | 35.9 ± 2.7 | 21.4 ± 2.1 |

| 2.5 | 22.1 ± 1.9 | 15.4 ± 1.6 | 8.9 ± 1.2 |

| 5.0 | 9.7 ± 1.1 | 6.3 ± 0.9 | 3.1 ± 0.5 |

Data are presented as mean ± standard deviation.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[1][2][3]

-

Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Centrifuge the plate at 1,000 rpm for 5 minutes, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Induction by this compound

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed. Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic cells.

Table 2: Apoptotic Effect of this compound on HL-60 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| Control | 0 | 3.2 ± 0.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| This compound | 1.0 | 25.8 ± 2.1 | 15.4 ± 1.8 | 2.3 ± 0.4 |

| This compound | 2.5 | 48.6 ± 3.5 | 28.9 ± 2.9 | 3.1 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed HL-60 cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with this compound (e.g., 1.0 and 2.5 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 1,500 rpm for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Investigation of Apoptotic Signaling Pathways

Based on studies of similar compounds like Yadanziolide A, it is hypothesized that this compound may induce apoptosis through the modulation of key signaling pathways. Western blot analysis can be used to investigate the expression levels of proteins involved in apoptosis.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Hypothetical Densitometry Data)

| Protein | Control (Relative Density) | This compound (1.0 µM) (Relative Density) | This compound (2.5 µM) (Relative Density) |

| Bcl-2 | 1.00 | 0.45 ± 0.05 | 0.21 ± 0.03 |

| Bax | 1.00 | 2.15 ± 0.18 | 3.89 ± 0.25 |

| Cleaved Caspase-3 | 1.00 | 4.50 ± 0.31 | 8.75 ± 0.59 |

| p-STAT3 | 1.00 | 0.38 ± 0.04 | 0.15 ± 0.02 |

| STAT3 | 1.00 | 0.98 ± 0.07 | 0.95 ± 0.06 |

Data are presented as mean ± standard deviation.

Protocol: Western Blot Analysis

-

Protein Extraction: Treat HL-60 cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound in HL-60 cells.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Based on findings for the related compound Yadanziolide A, a potential mechanism of action for this compound is proposed below.[4]

References

- 1. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Evaluation of the in vivo radiosensitizing activity of etanidazole using tumor-bearing chick embryo. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Yadanziolide in Apoptosis Induction Studies

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: Initial literature searches for "Yadanziolide C" did not yield specific results on its application in apoptosis induction. However, substantial research is available for a closely related compound, Yadanziolide A . The following application notes and protocols are based on the published data for Yadanziolide A and its effects on apoptosis, assuming a likely interest in this compound.

Introduction

Yadanziolide A, a natural product derived from Brucea javanica, has demonstrated significant anti-tumor effects, notably in hepatocellular carcinoma (HCC). Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells. These application notes provide a summary of the quantitative effects of Yadanziolide A on apoptosis and detailed protocols for key experiments to study its pro-apoptotic activity.

Data Presentation

The pro-apoptotic effects of Yadanziolide A have been quantified in various cancer cell lines. The data presented below is collated from studies on hepatocellular carcinoma cells and illustrates the dose-dependent nature of Yadanziolide A's activity.

Table 1: Effect of Yadanziolide A on Apoptosis in Hepatocellular Carcinoma Cell Lines

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| LM-3 | 0.1 | 24 | - | - | Increased |

| 0.3 | 24 | 11.9 | 18.4 | 30.3 | |

| 1.0 | 24 | - | - | Increased | |

| HepG2 | 0.1 | 24 | - | - | Increased |

| 0.3 | 24 | 20.4 | 14.6 | 35.0 | |

| 1.0 | 24 | - | - | Increased |

Data is representative of findings reported in studies on Yadanziolide A. Specific percentages may vary between experiments.

Table 2: Molecular Markers of Apoptosis Modulated by Yadanziolide A

| Protein | Effect | Pathway Implication |

| p-JAK2 | Decreased | Inhibition of JAK/STAT signaling |

| p-STAT3 | Decreased | Inhibition of JAK/STAT signaling |

| Bcl-2 | Decreased | Promotion of the intrinsic apoptotic pathway |

| Bax | Increased | Promotion of the intrinsic apoptotic pathway |

| Cleaved Caspase-8 | Increased | Activation of the extrinsic apoptotic pathway |

| Cleaved Caspase-3 | Increased | Activation of the executioner phase of apoptosis |

Experimental Protocols

The following are detailed protocols for key experiments to assess Yadanziolide A-induced apoptosis.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of Yadanziolide A on cancer cells.

Materials:

-

Cancer cell lines (e.g., HepG2, LM-3)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Yadanziolide A (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Yadanziolide A in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Yadanziolide A (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µM). Include a DMSO vehicle control.

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Yadanziolide A.

Materials:

-

Cancer cell lines (e.g., HepG2, LM-3)

-

6-well plates

-

Yadanziolide A

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed 1 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of Yadanziolide A (e.g., 0.1, 0.3, 1.0 µM) for 24 hours.[1]

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

-

Cancer cell lines

-

Yadanziolide A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Bcl-2, anti-Bax, anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with Yadanziolide A as described in the apoptosis assay protocol.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-